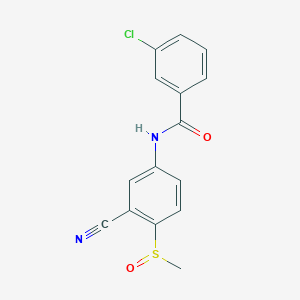

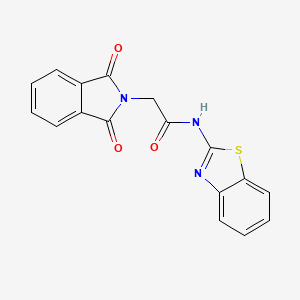

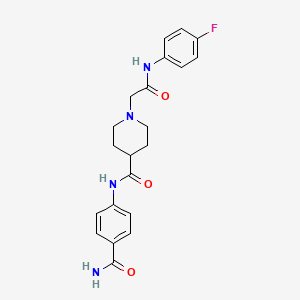

(E)-2-(4-(3,4-二氯苯基)噻唑-2-基)-3-(3-甲基噻吩-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of thiazole derivatives, known for exhibiting a range of biological and chemical properties. Research has explored its synthesis, molecular structure analysis, and potential applications, excluding its drug use and side effects.

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds like (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile, often involves reactions such as the Knoevenagel condensation or reactions with hydrazine hydrate and isothiocyanates, leading to various derivatives with potential biological activity (Bhale et al., 2018).

Molecular Structure Analysis

Structural investigations of similar compounds have been conducted using techniques like X-ray diffraction, 1H NMR, 13C NMR, FT-IR, and HRMS. These analyses help in confirming the molecular structure and understanding the steric and electronic effects influencing the compound's reactivity and properties (Frolov et al., 2005).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including bromination and reactions with lithium aluminum hydride, leading to the formation of new compounds with distinct chemical properties. The reactivity can be attributed to the presence of electron-withdrawing groups and the structural configuration of the thiazole ring (Pakholka et al., 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of substituents on the thiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its role as an electron acceptor in organic solar cells (Kazici et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability, and electron affinity, are key factors in the application of thiazole derivatives. Studies have shown that these compounds exhibit good photochromic behavior and potential for application in photochromic materials and devices (Shu, 2011).

科学研究应用

合成和结构分析

还原和衍生物形成:已研究了类似丙烯腈的还原反应,产生了(Z)-1-氨基-3-芳基-2-(噻唑-2-基)丙-1-烯等衍生物,产率不等。这些化合物的结构已通过X射线衍射分析(Frolov et al., 2005)得到确认。

新型荧光噻唑:基于类似丙烯腈核心合成了新型荧光噻唑,展示了一系列荧光颜色和光物理性质。这些化合物表现出多功能性质,在固相和悬浮液中均有良好的发射(Eltyshev et al., 2021)。

生物和药理应用

细胞毒活性:合成了具有不同取代环的丙烯腈,并显示出对人类癌细胞系的体外细胞毒性。结构活性关系表明分子的变化对敏感性有影响,一些化合物显示出显著的活性(Sa̧czewski等,2004)。

杀真菌活性:类似指定丙烯腈的化合物显示出显著的杀真菌活性,特别是对棉铃孢属真菌。它们的结构已通过各种光谱方法(Shen De-long, 2010)得到确认。

抗肿瘤活性:一项研究表明,某些丙烯腈衍生物具有良好的抗肿瘤活性。一些化合物对乳腺癌特别有效,同时表现出优秀的自由基清除性能(Bhale et al., 2018)。

光物理和电化学性质

光伏性能:基于类似丙烯腈合成了新型钌(II)敏化剂,用于染料敏化太阳能电池应用。引入某些丙烯腈基团提高了太阳能电池的光吸收效率和功率转换效率(Ryu et al., 2009)。

光致变色性能:含有氧代二唑的光致变色二噻吩烯化合物的研究,这种结构与丙烯腈相关,突显了它们在需要光响应材料的应用中的潜力(Shu, 2011)。

缓蚀性能:与指定丙烯腈密切相关的噻唑衍生物被研究其作为缓蚀剂的有效性,特别是在油井管道钢中。这表明该化合物在工业应用中的潜在用途(Yadav et al., 2015)。

属性

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2S2/c1-10-4-5-22-16(10)7-12(8-20)17-21-15(9-23-17)11-2-3-13(18)14(19)6-11/h2-7,9H,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNSFMSWWFNGD-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)